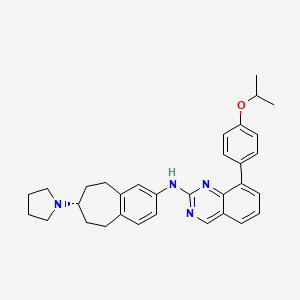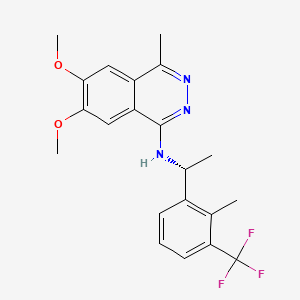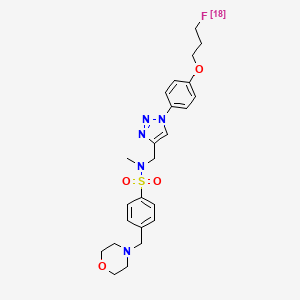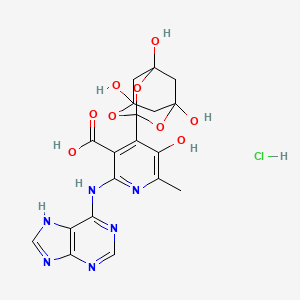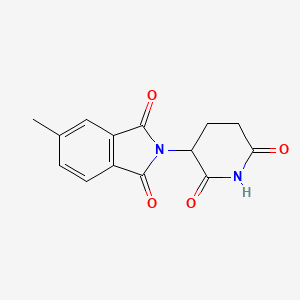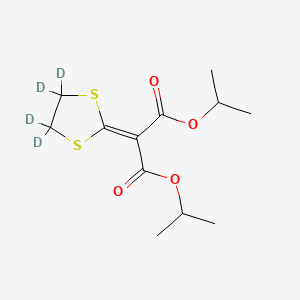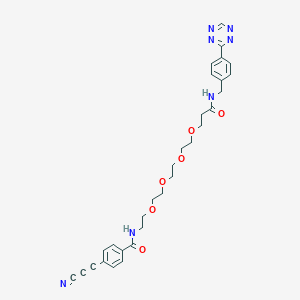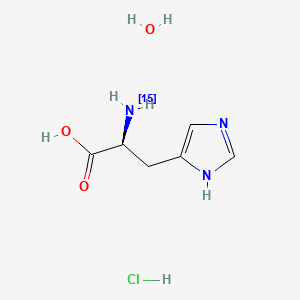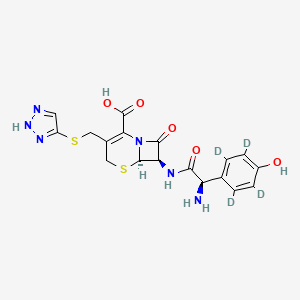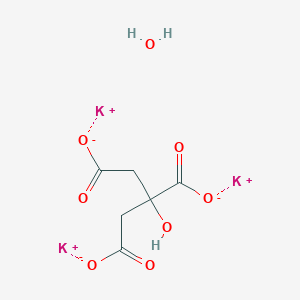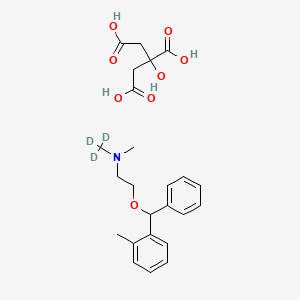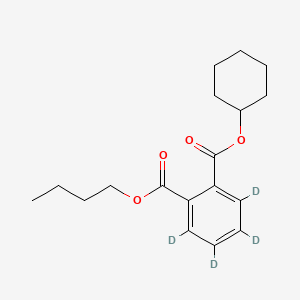
THR-|A agonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
THR-|A agonist 2 is a compound that acts as an agonist for the thyroid hormone receptor beta. Thyroid hormone receptors are nuclear receptors that play a crucial role in regulating metabolic activity, cholesterol levels, and fatty acid metabolism in mammals . This compound has shown potential in clinical development for the treatment of non-alcoholic steatohepatitis, a liver disease characterized by fat accumulation and inflammation .
Preparation Methods
The synthesis of THR-|A agonist 2 involves several steps. One common method includes the preparation of a heterocyclic compound, which is then modified to improve its selectivity and activity for the thyroid hormone receptor beta . The synthetic route typically involves the use of mercaptoacetic acid and other reagents under specific reaction conditions, such as heating to 170°C and stirring for a few hours . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
THR-|A agonist 2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may result in the formation of alcohols or amines .
Scientific Research Applications
THR-|A agonist 2 has a wide range of scientific research applications. In chemistry, it is used to study the activation and regulation of thyroid hormone receptors . In biology, it is used to investigate the effects of thyroid hormone receptor activation on gene expression and metabolic pathways . In medicine, this compound is being explored as a potential treatment for non-alcoholic steatohepatitis and other metabolic disorders . In industry, it may be used in the development of new drugs and therapeutic agents targeting thyroid hormone receptors .
Mechanism of Action
The mechanism of action of THR-|A agonist 2 involves binding to the thyroid hormone receptor beta, which is a nuclear receptor. Upon binding, the receptor undergoes a conformational change that allows it to interact with specific DNA sequences and regulate the transcription of target genes . This regulation leads to changes in metabolic activity, cholesterol levels, and fatty acid metabolism . The molecular targets and pathways involved include genes related to cholesterol biosynthesis, fatty acid oxidation, and energy metabolism .
Comparison with Similar Compounds
THR-|A agonist 2 is similar to other thyroid hormone receptor beta agonists, such as sobetirome, resmetirom, and VK2809 . it has unique properties that make it distinct. For example, this compound may have higher selectivity for the thyroid hormone receptor beta compared to other agonists . Additionally, it may exhibit different pharmacokinetic properties, such as improved liver targeting and reduced systemic side effects . These unique features make this compound a promising candidate for further research and development.
Similar Compounds
- Sobetirome (GC-1)
- Resmetirom (MGL-3196)
- VK2809
- CS271011
Properties
Molecular Formula |
C18H8Cl2N6O4 |
|---|---|
Molecular Weight |
443.2 g/mol |
IUPAC Name |
2-[3,5-dichloro-4-[(4-oxo-3H-phthalazin-1-yl)oxy]phenyl]-3,5-dioxo-1,2,4-triazine-6-carbonitrile |
InChI |
InChI=1S/C18H8Cl2N6O4/c19-11-5-8(26-18(29)22-16(28)13(7-21)25-26)6-12(20)14(11)30-17-10-4-2-1-3-9(10)15(27)23-24-17/h1-6H,(H,23,27)(H,22,28,29) |
InChI Key |
FJQQQWSZHAKGKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN=C2OC3=C(C=C(C=C3Cl)N4C(=O)NC(=O)C(=N4)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


